molecular formula C22H24Cl2N4S B2495177 3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-12-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 442572-73-8

3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-12-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B2495177
CAS No.: 442572-73-8
M. Wt: 447.42
InChI Key: MCVCOILFWLIGNN-UHFFFAOYSA-N
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Description

3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-12-methyl-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraene is a complex organic compound that features a unique combination of piperazine, dichlorophenyl, and thia-diazatricyclo structures

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-12-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The final step usually involves the cyclization of the intermediate compounds to form the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-12-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions typically involve controlled temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-12-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-12-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is unique due to its tricyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N4S/c1-14-2-5-19-16(10-14)20-21(25-13-26-22(20)29-19)28-8-6-27(7-9-28)12-15-3-4-17(23)18(24)11-15/h3-4,11,13-14H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVCOILFWLIGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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